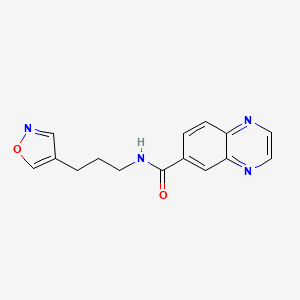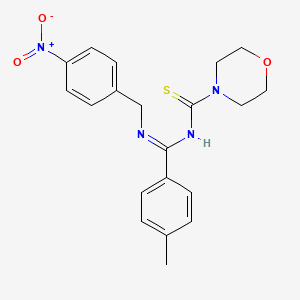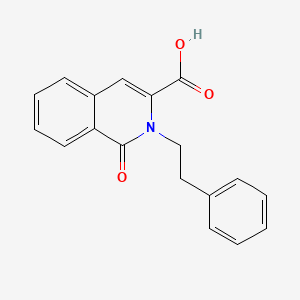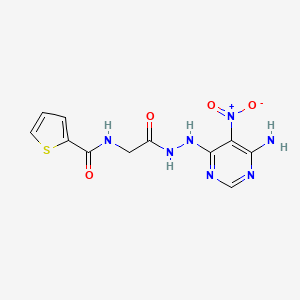
N-(3-(isoxazol-4-yl)propyl)quinoxaline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(isoxazol-4-yl)propyl)quinoxaline-6-carboxamide is a compound that combines the structural features of isoxazole and quinoxaline. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, known for its wide range of biological activities . Quinoxaline, on the other hand, is a bicyclic compound with fused benzene and pyrazine rings, also recognized for its significant pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(isoxazol-4-yl)propyl)quinoxaline-6-carboxamide typically involves the formation of the isoxazole ring followed by its attachment to the quinoxaline moiety. One common method for synthesizing isoxazole derivatives is the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . For the quinoxaline part, a typical approach involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound .
Industrial Production Methods
Industrial production of such compounds often employs green chemistry principles to minimize environmental impact. This includes the use of metal-free synthetic routes and eco-friendly solvents . The scalability of these methods ensures that the compound can be produced in sufficient quantities for research and potential therapeutic use.
Chemical Reactions Analysis
Types of Reactions
N-(3-(isoxazol-4-yl)propyl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazoles.
Reduction: Reduction reactions can modify the quinoxaline ring, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can yield oxazole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
N-(3-(isoxazol-4-yl)propyl)quinoxaline-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-(isoxazol-4-yl)propyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to inhibit certain enzymes and receptors, while the quinoxaline moiety can interfere with DNA synthesis and repair . These combined effects contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole and quinoxaline derivatives, such as:
Isoxazole derivatives: Known for their analgesic, anti-inflammatory, and anticancer properties.
Quinoxaline derivatives: Recognized for their antifungal, antibacterial, and antiviral activities.
Uniqueness
What sets N-(3-(isoxazol-4-yl)propyl)quinoxaline-6-carboxamide apart is the combination of both isoxazole and quinoxaline moieties, which may result in a synergistic effect, enhancing its overall biological activity and therapeutic potential .
Properties
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-15(18-5-1-2-11-9-19-21-10-11)12-3-4-13-14(8-12)17-7-6-16-13/h3-4,6-10H,1-2,5H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEJRQYXXOBCHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)NCCCC3=CON=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}propanamide](/img/structure/B2838621.png)

![N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-METHANESULFONYLBENZAMIDE HYDROCHLORIDE](/img/structure/B2838623.png)
![N-(4-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2838624.png)
![ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2838628.png)
![2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2838632.png)

![2-methyl-2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol](/img/structure/B2838634.png)
![(4-(1H-pyrrol-1-yl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2838635.png)
![N-[2-tert-butyl-5-(4-chlorophenyl)-4-cyanopyrazol-3-yl]-4-methoxybenzamide](/img/structure/B2838637.png)


![7-[Allyl(methyl)amino]-3-(diallylamino)-5,5-dimethyl-benzo[b][1]benzosilin-10-one](/img/structure/B2838641.png)
![N-methyl-1-phenyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]methanesulfonamide](/img/structure/B2838643.png)
